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molecular formula C4H6N4O B8702398 5-amino-1H-pyrazole-1-carboxamide CAS No. 77668-01-0

5-amino-1H-pyrazole-1-carboxamide

Cat. No. B8702398
M. Wt: 126.12 g/mol
InChI Key: VRPPZHIIDWDZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05358947

Procedure details

A solution of 5.0 g of the product of Example 13 in 50 ml of ethyl alcohol containing 3.0 ml of triethylamine is heated at reflux for 4 hours then concentrated in vacuo to a residue which is stirred with cold water. The resulting solid is filtered, washed with additional cold water and dried to give 4.0 g of the desired product as a yellow crystalline solid. M+H=127.
Name
product
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]=[CH:4][NH:5][NH:6][C:7]([NH2:9])=[O:8])#[N:2].C(N(CC)CC)C>C(O)C>[NH2:2][C:1]1[N:6]([C:7]([NH2:9])=[O:8])[N:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
product
Quantity
5 g
Type
reactant
Smiles
C(#N)C=CNNC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred with cold water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo to a residue which
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
WASH
Type
WASH
Details
washed with additional cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=NN1C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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